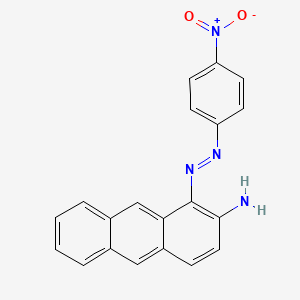
2-Amino-1-(4-nitrophenylazo)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-nitrophenylazo)anthracene is an organic compound with the molecular formula C20H14N4O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both amino and nitrophenylazo functional groups. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenylazo)anthracene typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with anthracene to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-nitrophenylazo)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-Amino-1-(4-nitrophenylazo)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenylazo)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Aminoanthracene: Lacks the nitrophenylazo group, making it less reactive in certain chemical reactions.
4-Nitroaniline: Does not contain the anthracene moiety, limiting its applications in fluorescence studies.
Anthracene: Lacks both amino and nitrophenylazo groups, making it less versatile in synthetic applications.
Uniqueness
2-Amino-1-(4-nitrophenylazo)anthracene is unique due to its combination of functional groups, which imparts distinct chemical reactivity and fluorescence properties. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
194799-33-2 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]anthracen-2-amine |
InChI |
InChI=1S/C20H14N4O2/c21-19-10-5-15-11-13-3-1-2-4-14(13)12-18(15)20(19)23-22-16-6-8-17(9-7-16)24(25)26/h1-12H,21H2 |
InChI Key |
HAHAZTBWZBDHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















